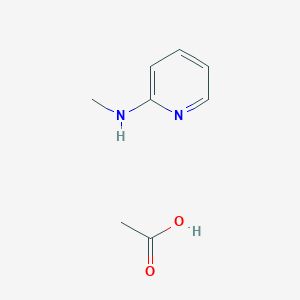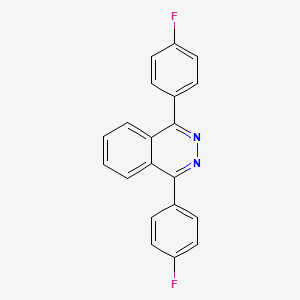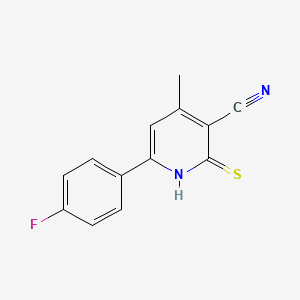
azane;hexane-1,6-diamine;platinum(2+);propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;hexane-1,6-diamine;platinum(2+);propanedioate is a complex compound that combines azane, hexane-1,6-diamine, platinum(2+), and propanedioate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azane;hexane-1,6-diamine;platinum(2+);propanedioate involves several steps:
Hexane-1,6-diamine: This component is synthesized by the hydrogenation of adiponitrile, typically using cobalt and iron catalysts.
Platinum(2+) Complex: Platinum(2+) is often introduced through a coordination reaction with hexane-1,6-diamine. This involves mixing a platinum salt (such as platinum(II) chloride) with hexane-1,6-diamine under controlled conditions.
Propanedioate: Propanedioate (malonate) is then introduced to form the final complex. This step involves the reaction of the platinum-hexane-1,6-diamine complex with propanedioic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.
化学反応の分析
Types of Reactions
Azane;hexane-1,6-diamine;platinum(2+);propanedioate undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups.
Reduction: Reduction reactions can occur at the platinum center, altering its oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands around the platinum center are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of hexane-1,6-diamine.
Reduction: Reduced platinum complexes.
Substitution: New platinum complexes with different ligands.
科学的研究の応用
Azane;hexane-1,6-diamine;platinum(2+);propanedioate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential as a biochemical probe or therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of azane;hexane-1,6-diamine;platinum(2+);propanedioate involves its interaction with molecular targets such as DNA and proteins. The platinum center can form coordination bonds with nucleophilic sites on these biomolecules, leading to alterations in their structure and function. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.
類似化合物との比較
Similar Compounds
Hexamethylenediamine: Similar in structure but lacks the platinum and propanedioate components.
Azane: A simpler compound consisting only of nitrogen and hydrogen atoms.
Platinum Complexes: Other platinum-based compounds used in chemotherapy, such as cisplatin.
Uniqueness
Azane;hexane-1,6-diamine;platinum(2+);propanedioate is unique due to its combination of azane, hexane-1,6-diamine, platinum(2+), and propanedioate
特性
CAS番号 |
125922-18-1 |
|---|---|
分子式 |
C12H26N4O8Pt2 |
分子量 |
744.5 g/mol |
IUPAC名 |
azane;hexane-1,6-diamine;platinum(2+);propanedioate |
InChI |
InChI=1S/C6H16N2.2C3H4O4.2H3N.2Pt/c7-5-3-1-2-4-6-8;2*4-2(5)1-3(6)7;;;;/h1-8H2;2*1H2,(H,4,5)(H,6,7);2*1H3;;/q;;;;;2*+2/p-4 |
InChIキー |
IWLXMCNPAQHOSI-UHFFFAOYSA-J |
正規SMILES |
C(CCCN)CCN.C(C(=O)[O-])C(=O)[O-].C(C(=O)[O-])C(=O)[O-].N.N.[Pt+2].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] hexadecanoate;propanedioic acid](/img/structure/B14279100.png)

![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)

![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)

